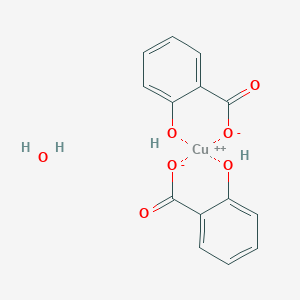
Copper, bis(salicylato)-, tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, bis(salicylato)-, tetrahydrate is a coordination compound where copper is complexed with salicylic acid ligands and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper, bis(salicylato)-, tetrahydrate can be synthesized by reacting basic copper carbonate or copper hydroxide with salicylic acid. The reaction typically involves dissolving salicylic acid in water, followed by the addition of basic copper carbonate or copper hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired copper complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Copper, bis(salicylato)-, tetrahydrate undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in its oxidation state.
Reduction: The copper center can also be reduced, affecting the overall structure of the complex.
Substitution: Ligands in the complex can be substituted with other ligands, altering its chemical properties
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield copper(II) oxide, while reduction reactions may produce copper(I) complexes .
Scientific Research Applications
Antimicrobial Activity
Copper, bis(salicylato)-, tetrahydrate has been studied for its antimicrobial properties. Research indicates that this compound can inhibit the growth of several bacterial strains, making it a potential candidate for use in antibacterial formulations. A study highlighted its effectiveness against Escherichia coli and Staphylococcus aureus , demonstrating a significant reduction in bacterial viability at specific concentrations.
Antioxidant Properties
The compound exhibits strong radical scavenging activity, which is beneficial in mitigating oxidative stress-related diseases. In vitro studies have shown that it can mimic enzyme activity related to antioxidant defense mechanisms, such as superoxide dismutase (SOD) and catalase (CAT) . This property suggests potential therapeutic uses in treating conditions exacerbated by oxidative damage.
Anti-inflammatory Effects
Copper complexes have been investigated for their anti-inflammatory properties. Specifically, copper-salicylate complexes have shown promise in treating inflammatory diseases such as arthritis. The mechanism involves modulation of inflammatory pathways and reduction of pro-inflammatory cytokines . Clinical studies have reported improvements in symptoms among patients receiving treatments incorporating these complexes.
Catalysis
This compound has been explored as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. Its catalytic efficiency has been demonstrated in oxidation reactions and coupling reactions involving organic substrates .
Sensor Development
The compound's unique electronic properties make it suitable for developing sensors for detecting environmental pollutants or biological markers. Its ability to undergo redox reactions can be harnessed in electrochemical sensors, providing a means for real-time monitoring of specific analytes .
Water Treatment
Due to its antimicrobial properties, copper-salicylate complexes are being evaluated for use in water treatment processes to eliminate pathogenic microorganisms. Studies indicate that the compound can effectively reduce bacterial counts in contaminated water sources.
Soil Remediation
Copper complexes can also play a role in soil remediation efforts by binding to heavy metals and facilitating their removal from contaminated sites. The chelating ability of the salicylate ligand enhances the extraction process of toxic metals from soil matrices .
Case Studies
Mechanism of Action
The mechanism of action of Copper, bis(salicylato)-, tetrahydrate involves its interaction with biological molecules and enzymes. The copper center can participate in redox reactions, influencing various biochemical pathways. Additionally, the salicylic acid ligands can interact with proteins and other biomolecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Copper(II) salicylate: Similar in structure but lacks the tetrahydrate component.
Copper(II) acetate: Another copper complex with different ligands, leading to distinct chemical properties.
Copper(II) citrate: A copper complex with citrate ligands, used in different applications.
Uniqueness
Copper, bis(salicylato)-, tetrahydrate is unique due to its specific ligand arrangement and hydration state, which confer distinct chemical and biological properties.
Properties
CAS No. |
19025-98-0 |
|---|---|
Molecular Formula |
C14H12CuO7 |
Molecular Weight |
355.79 g/mol |
IUPAC Name |
copper;2-hydroxybenzoate;hydrate |
InChI |
InChI=1S/2C7H6O3.Cu.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;1H2/q;;+2;/p-2 |
InChI Key |
CDSWUQNQSAXQHY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















